N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a naphthalen-2-yloxy group, and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 4-methylphenyl and naphthalen-2-yloxy groups through substitution reactions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and base catalysts in solvents like DMF or DCM.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide
- N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Uniqueness
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-16-6-9-19(10-7-16)27-24(21-14-30-15-22(21)26-27)25-23(28)13-29-20-11-8-17-4-2-3-5-18(17)12-20/h2-12H,13-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYWUPHDMHJAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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